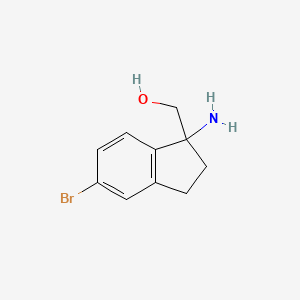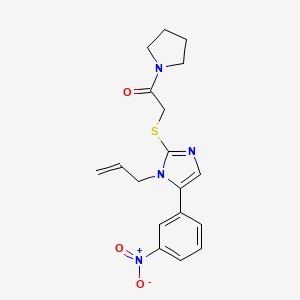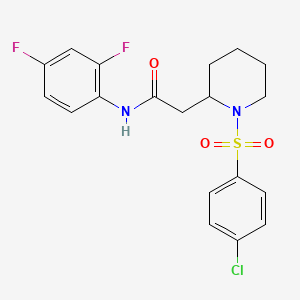
(1-Amino-5-bromo-2,3-dihydroinden-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of (1-Amino-5-bromo-2,3-dihydroinden-1-yl)methanol , identified as a main band impurity in the starting material for Varenicline®, has been described. A racemic synthesis approach was developed using intermediates employed for the production of Varenicline®, with lithium aluminum hydride (LAH) followed by basic workup conditions providing optimal results for its synthesis (Busch et al., 2008).
Molecular Structure Analysis
The molecular structure of This compound is characterized by the presence of an indene core, which is a bicyclic structure composed of a benzene ring fused to a cyclopentene ring. The addition of a bromo group at the 5-position, an amino group at the 1-position, and a methanol functional group attached through a methylene bridge indicates a complex structure that could influence its reactivity and physical properties.
Chemical Reactions and Properties
Research into the chemical reactions and properties of related compounds provides insight into potential reactivity patterns. For instance, the synthesis of similar complex structures involves multiple steps, including the use of reducing agents and specific conditions to achieve the desired functionalization (Evans, 2007). The presence of amino and bromo substituents in the compound suggests potential for further functionalization through nucleophilic substitution reactions or participation in coupling reactions.
Aplicaciones Científicas De Investigación
Asymmetric Induction in Ring-Opening Reactions
- Research has shown that certain diastereomers can be formed through the interaction of compounds similar to (1-Amino-5-bromo-2,3-dihydroinden-1-yl)methanol with other chemicals, such as L-prolinol, indicating its potential role in asymmetric synthesis processes (Tsirk, Gronowitz, & Hörnfeldt, 1998).
Chiral Recognition in NMR Spectroscopy
- Certain crown ethers have been found useful in the enantiomeric discrimination of primary amines, amino acids, and amino alcohols in NMR spectroscopy, suggesting potential applications of this compound in analytical chemistry (Wenzel et al., 2004).
Eco-friendly Synthesis Strategy of α-Amino Esters
- Computational studies have been conducted on the synthesis of α-amino esters derivatives, highlighting the significance of such compounds in medicinal chemistry and synthetic attention (Mabrouk et al., 2020).
Catalysis in Organic Synthesis
- A study on tris(triazolyl)methanol-Cu(I) structure revealed its high activity in catalyzing Huisgen 1,3-dipolar cycloadditions, demonstrating the potential of related compounds in organic synthesis (Ozcubukcu et al., 2009).
Interaction with Cyclodextrin
- Research into amino acid derivatives interacting with cyclodextrins has provided insights into the binding constants and stoichiometry changes due to different environmental factors, relevant to compounds like this compound (Mrozek et al., 2002).
One-Pot Synthesis Methods
- A study detailed the one-pot synthesis of certain methanones, showcasing the potential of this compound in streamlined synthetic processes (Aggarwal et al., 2016).
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that (1-Amino-5-bromo-2,3-dihydroinden-1-yl)methanol may also interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that results in one or more of these effects.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities , suggesting that this compound may influence multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
(1-amino-5-bromo-2,3-dihydroinden-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-8-1-2-9-7(5-8)3-4-10(9,12)6-13/h1-2,5,13H,3-4,6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNORIDLEYPLOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C1C=C(C=C2)Br)(CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2494484.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-ethoxybenzamide](/img/structure/B2494485.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2494487.png)
![7-Chloro-1-(3-methoxyphenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2494493.png)

![N-(2-chlorophenyl)-2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2494496.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2494499.png)
![8-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2494500.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2494501.png)

![(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(4-phenoxyphenyl)prop-2-enamide](/img/structure/B2494504.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidinoacetamide](/img/structure/B2494505.png)
![7-Fluoro-3-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2494506.png)